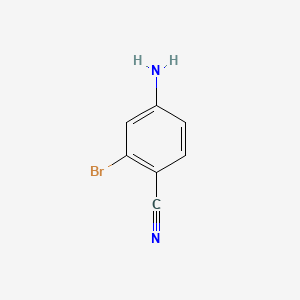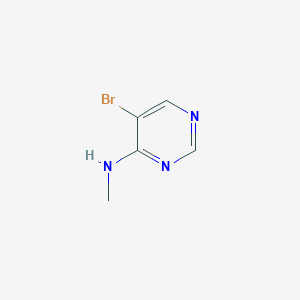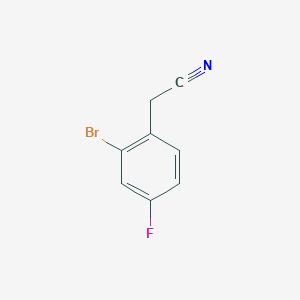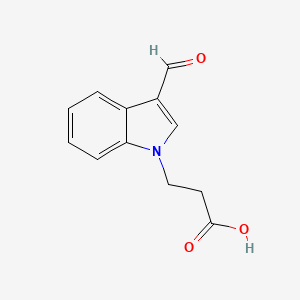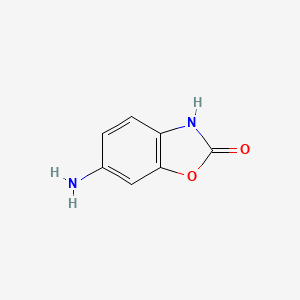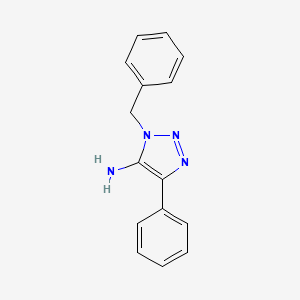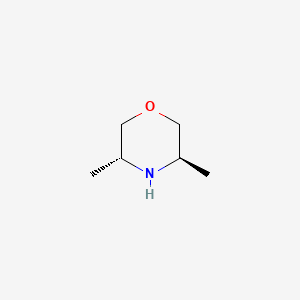
(3R,5R)-3,5-diméthylmorpholine
Vue d'ensemble
Description
(3R,5R)-3,5-Dimethylmorpholine is a chiral heterocyclic compound with the molecular formula C6H13NO It is a derivative of morpholine, featuring two methyl groups at the 3rd and 5th positions in the R configuration
Applications De Recherche Scientifique
(3R,5R)-3,5-Dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new therapeutic agents.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3,5-dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the desired morpholine derivative.
Industrial Production Methods: Industrial production of (3R,5R)-3,5-dimethylmorpholine often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure liquid chromatography (HPLC) for the purification of the final product. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,5R)-3,5-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of (3R,5R)-3,5-dimethylmorpholine.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (3R,5R)-3,5-dimethylmorpholine involves its interaction with specific molecular targets. In biochemical applications, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule. For example, in drug design, it may interact with active sites of enzymes, altering their catalytic properties.
Comparaison Avec Des Composés Similaires
(3R,5S)-3,5-Dimethylmorpholine: This diastereomer has different stereochemistry at the 5th position, leading to distinct physical and chemical properties.
3,5-Dimethylpiperidine: A structurally similar compound with a different ring system, used in similar applications.
3,5-Dimethylmorpholine N-oxide: An oxidized derivative with different reactivity and applications.
Uniqueness: (3R,5R)-3,5-Dimethylmorpholine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various applications.
Propriétés
IUPAC Name |
(3R,5R)-3,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348919 | |
| Record name | (3R,5R)-3,5-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591779-91-8 | |
| Record name | (3R,5R)-3,5-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
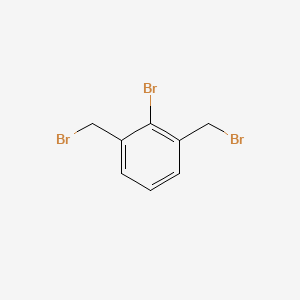
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
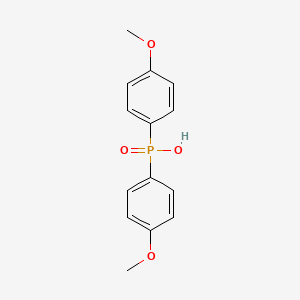
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
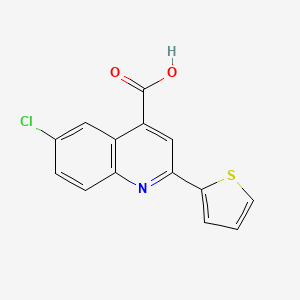

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
